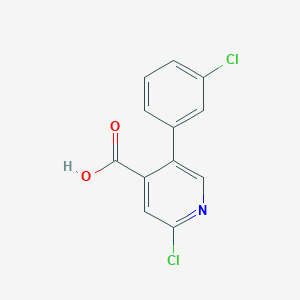

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid

CAS No.: 1258610-33-1

Cat. No.: VC11741204

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258610-33-1 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | IELOFGMXKDLFBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid, reflects its substitution pattern:

-

A pyridine core with chlorine at position 2.

-

A 3-chlorophenyl group at position 5.

-

A carboxylic acid (-COOH) group at position 4.

The presence of two chlorine atoms and the carboxylic acid group confers both lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The molecular structure is validated by spectroscopic methods such as NMR and mass spectrometry, though specific spectral data for this compound remain unpublished.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.09 g/mol |

| Exact Mass | 267.991 g/mol (calculated) |

| LogP (Partition Coefficient) | ~3.45 (estimated from analogs) |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 4 (N, O atoms) |

The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group enhances solubility in polar solvents, while the chlorinated aromatic rings contribute to stability and binding affinity.

Synthesis and Characterization

Characterization Techniques

-

NMR Spectroscopy: To confirm substituent positions and purity.

-

Mass Spectrometry: For molecular weight verification and fragmentation analysis.

-

Infrared (IR) Spectroscopy: Identifying functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm).

-

X-ray Crystallography: Resolving crystal structure and intermolecular interactions (if crystallizable).

Recent studies on related pyridine-carboxylic acids employed density functional theory (DFT) to predict electronic properties and reactive sites .

Applications in Drug Development

Pharmacophore Optimization

The carboxylic acid group serves as a versatile handle for derivatization:

-

Esterification: To improve blood-brain barrier penetration.

-

Amidation: Enhancing target selectivity (e.g., protease inhibitors).

Intermediate in Synthesis

This compound is a potential precursor for:

-

Anticancer Agents: Via conjugation with alkylating moieties.

-

Antivirals: Pyridine derivatives inhibit influenza virus replication by targeting neuraminidase .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Wear nitrile gloves. |

| Eye Irritation (H319) | Use safety goggles. |

| Respiratory Irritation (H335) | Operate in a fume hood. |

Future Research Directions

-

Biological Screening: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory activities.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce toxicity.

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways using in vitro models.

-

Molecular Docking: Predict interactions with targets like COX-2, AChE, and bacterial topoisomerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume